molecular formula C24H26F3N5O3 B4831015 N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4831015
M. Wt: 489.5 g/mol
InChI Key: NSSFVUHKFVYOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique structure combining adamantane, trifluoromethyl, benzodiazole, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce the ethoxy group.

    Benzodiazole Synthesis:

    Oxadiazole Ring Formation: The oxadiazole ring is formed through cyclization reactions.

    Coupling Reactions: The final step involves coupling the adamantane derivative with the benzodiazole and oxadiazole intermediates under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodiazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Materials Science: Its structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Industrial Chemistry: The compound’s reactivity and stability are explored for various industrial applications, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ADAMANTAN-1-YL-THIAZOL-2-YL)-N’-(2-DIMETHYLAMINO-ETHYL)-OXALAMIDE
  • 1-(2-(4-ADAMANTAN-1-YL-PHENOXY)-ETHYL)-1-METHYL-PIPERIDINIUM, IODIDE
  • 2-(ADAMANTAN-1-YL)IMIDAZO-[1,2-A]PYRIDINE

Uniqueness

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE stands out due to its combination of adamantane, trifluoromethyl, benzodiazole, and oxadiazole moieties, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F3N5O3/c25-24(26,27)22-29-17-3-1-2-4-18(17)32(22)13-19-30-21(35-31-19)20(33)28-5-6-34-23-10-14-7-15(11-23)9-16(8-14)12-23/h1-4,14-16H,5-13H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSFVUHKFVYOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNC(=O)C4=NC(=NO4)CN5C6=CC=CC=C6N=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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